molecular formula C23H21FN4O2S B2702791 (4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1040656-77-6

(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No. B2702791
CAS RN: 1040656-77-6
M. Wt: 436.51
InChI Key: MRXGUMKPDZWLNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The product is then subjected to intramolecular cyclization mediated by polyphosphoric acid (PPA) to yield the final compound .


Molecular Structure Analysis

The molecular structure of the compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule . Additionally, the crystal structure of similar compounds has been reported, providing information about the spatial arrangement of atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, studies on similar compounds suggest that they can participate in various chemical reactions . For instance, they can undergo reactions with hydrazonoyl chlorides to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . Additionally, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Antiviral Applications

Anticancer Research

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c1-30-19-4-2-3-16(13-19)20-14-28-21(15-31-23(28)25-20)22(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGUMKPDZWLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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